1-(3,5-Dichlorophenyl)-3-propylidenepyrrolidine-2,5-dione
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Overview
Description
1-(3,5-Dichlorophenyl)-3-propylidenepyrrolidine-2,5-dione is an organic compound known for its unique chemical structure and properties It features a pyrrolidine-2,5-dione core with a 3,5-dichlorophenyl group and a propylidene substituent
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3,5-dichlorophenyl)-3-propylidenepyrrolidine-2,5-dione typically involves the reaction of 3,5-dichlorobenzoyl chloride with a suitable pyrrolidine derivative under controlled conditions. The reaction is often carried out in the presence of a base such as triethylamine to facilitate the formation of the desired product. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the pure compound .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. The use of continuous flow reactors and automated systems can enhance the scalability of the process, ensuring consistent quality and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 1-(3,5-Dichlorophenyl)-3-propylidenepyrrolidine-2,5-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Amines, thiols, polar solvents, elevated temperatures.
Major Products Formed:
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogen atoms replacing the chlorine atoms.
Substitution: Substituted derivatives with new functional groups replacing the chlorine atoms.
Scientific Research Applications
1-(3,5-Dichlorophenyl)-3-propylidenepyrrolidine-2,5-dione has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules. It serves as a precursor in the development of new materials and catalysts.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties. It is used in studies to understand its interactions with biological targets.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs for treating various diseases. Its unique structure makes it a candidate for drug design and discovery.
Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes
Mechanism of Action
The mechanism of action of 1-(3,5-dichlorophenyl)-3-propylidenepyrrolidine-2,5-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to altered cellular functions. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
N-(3,5-Dichlorophenyl)-4,5-dihydronaphtho[1,2-d]thiazol-2-amine: A compound with a similar 3,5-dichlorophenyl group but a different core structure.
3,5-Dichloro-N-(2-chlorophenyl)benzamide: Another compound with a 3,5-dichlorophenyl group, used in various chemical and biological studies.
Uniqueness: 1-(3,5-Dichlorophenyl)-3-propylidenepyrrolidine-2,5-dione is unique due to its specific combination of a pyrrolidine-2,5-dione core with a 3,5-dichlorophenyl group and a propylidene substituent. This unique structure imparts distinct chemical and biological properties, making it valuable for diverse research applications .
Properties
CAS No. |
63233-35-2 |
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Molecular Formula |
C13H11Cl2NO2 |
Molecular Weight |
284.13 g/mol |
IUPAC Name |
1-(3,5-dichlorophenyl)-3-propylidenepyrrolidine-2,5-dione |
InChI |
InChI=1S/C13H11Cl2NO2/c1-2-3-8-4-12(17)16(13(8)18)11-6-9(14)5-10(15)7-11/h3,5-7H,2,4H2,1H3 |
InChI Key |
GMGMBUQYJOMOOC-UHFFFAOYSA-N |
Canonical SMILES |
CCC=C1CC(=O)N(C1=O)C2=CC(=CC(=C2)Cl)Cl |
Origin of Product |
United States |
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